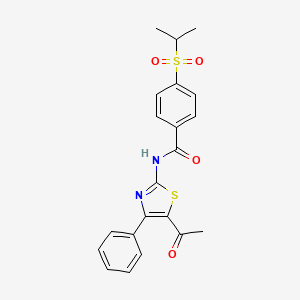

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-13(2)29(26,27)17-11-9-16(10-12-17)20(25)23-21-22-18(19(28-21)14(3)24)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEPEHKAYFZPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonylation: The acetylated thiazole is reacted with isopropylsulfonyl chloride in the presence of a base like triethylamine to introduce the isopropylsulfonyl group.

Amidation: Finally, the sulfonylated thiazole is coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under conditions such as reflux or room temperature.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced carbonyl compounds, such as alcohols or amines.

Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations :

- Core Heterocycles : The target compound uses a thiazole core, whereas analogs like 8a (thiadiazole-pyridine fusion) and triazole derivatives employ different heterocycles, influencing electronic properties and binding interactions.

- Acetyl vs. Amino Groups: The acetyl group at position 5 (target) contrasts with amino substituents in sulfonamide derivatives (e.g., Alphazole ), impacting hydrogen-bonding capacity and lipophilicity.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including antibacterial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The compound features a thiazole ring substituted with an acetyl group and a phenyl group, along with a benzamide moiety that includes an isopropylsulfonyl substituent. The structural formula can be represented as follows:

Synthesis

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions, including condensation reactions between thiazole derivatives and sulfonamides. The specific synthetic routes can vary, but they generally aim to achieve high yields and purity.

Antibacterial Activity

Research has indicated that N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide exhibits significant antibacterial properties against various pathogenic bacteria. The evaluation of its antibacterial activity is often conducted using the disk diffusion method and minimum inhibitory concentration (MIC) assays.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Cytotoxicity

The cytotoxic effects of N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide have been evaluated against various cancer cell lines, including HepG2 (liver cancer cells). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 40 |

The proposed mechanism of action for N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves the inhibition of key enzymes associated with bacterial cell wall synthesis and cancer cell proliferation. Studies suggest that the thiazole moiety may play a crucial role in interacting with target proteins, leading to disrupted cellular functions.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound revealed its potential in treating infections caused by resistant strains of bacteria. The results highlighted its effectiveness compared to traditional antibiotics.

- Cancer Treatment Potential : In vitro studies on HepG2 cells showed that treatment with N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide resulted in significant apoptosis, suggesting its potential as an anticancer agent.

Q & A

Q. How can reaction conditions be optimized for synthesizing N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide with high purity?

- Methodological Answer: Synthesis requires multi-step protocols, including coupling reactions between thiazole and benzamide precursors. Key parameters include:

- Temperature control : Maintain 50–70°C during sulfonamide formation to minimize side reactions (e.g., over-sulfonation) .

- Solvent selection : Use pyridine or dichloromethane to enhance solubility of intermediates and stabilize reactive species .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling efficiency in amide bond formation .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) ensures >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR spectroscopy : Use - and -NMR to verify acetyl (δ ~2.5 ppm) and isopropylsulfonyl (δ ~1.3 ppm for CH) groups .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and distances, critical for validating thiazole and benzamide connectivity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <5 ppm error .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., SphK1) or proteases using fluorescence-based substrates. IC values <10 µM indicate potential .

- Antimicrobial testing : Disk diffusion assays with bacterial/fungal strains (e.g., S. aureus, C. albicans) at 50–200 µg/mL concentrations .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >5 is favorable) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine structural ambiguities in derivatives of this compound?

- Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement strategies : SHELXL applies restraints for disordered isopropyl groups and anisotropic displacement parameters for sulfur atoms .

- Validation : Check R (<0.25) and MolProbity scores (<90th percentile) to resolve torsional mismatches in the thiazole ring .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

- Methodological Answer:

- Substitution patterns : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to improve enzyme binding via H-bonding .

- Sulfonamide modifications : Cyclopropylsulfonyl groups increase metabolic stability compared to isopropylsulfonyl .

- In silico modeling : Docking studies (AutoDock Vina) prioritize derivatives with ΔG < -9 kcal/mol for kinase targets .

Q. How should researchers resolve contradictions between in vitro activity and poor pharmacokinetic properties?

- Methodological Answer:

- Solubility optimization : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) without compromising activity .

- Metabolic profiling : LC-MS/MS identifies major metabolites; blocking oxidation sites (e.g., thiazole methyl groups) improves half-life .

- In vivo validation : Pharmacodynamic studies in murine models correlate plasma concentrations (C >1 µM) with target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.